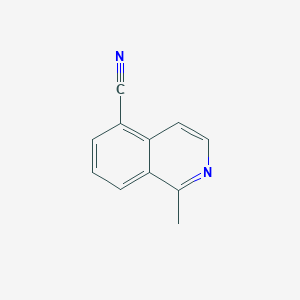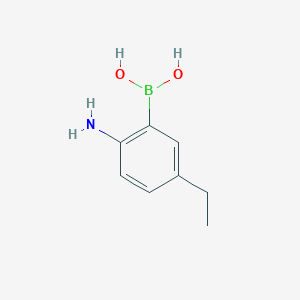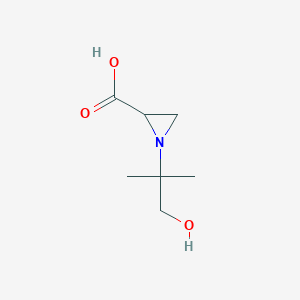
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid is a unique organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Métodos De Preparación
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropan-2-ol and aziridine-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the aziridine ring. For example, the use of sodium hydride (NaH) as a base can promote the cyclization of the intermediate to form the aziridine ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as thiols or amines attack the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions: Typical reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (NH3, RSH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted aziridines, amines, alcohols, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Industry: The compound is used in the production of polymers and materials with specific properties, such as high strength and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with target molecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can covalently modify enzyme active sites, thereby inhibiting their activity. The molecular targets often include enzymes with nucleophilic residues such as cysteine or serine.
Comparación Con Compuestos Similares
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid can be compared with other aziridine derivatives:
Aziridine-2-carboxylic acid: Lacks the hydroxy and methylpropan-2-yl substituents, making it less sterically hindered and potentially more reactive.
Aziridine-2-carboxamide: Contains an amide group instead of a carboxylic acid, which can alter its reactivity and solubility properties.
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine: Similar structure but lacks the carboxylic acid group, affecting its acidity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
331416-38-7 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2,4-9)8-3-5(8)6(10)11/h5,9H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
JEQGXOPVHBKDKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)N1CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


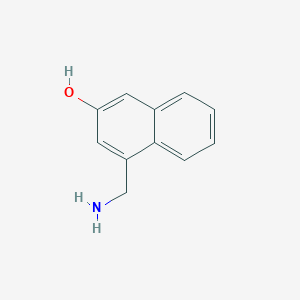
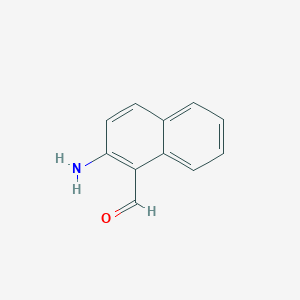



![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)

